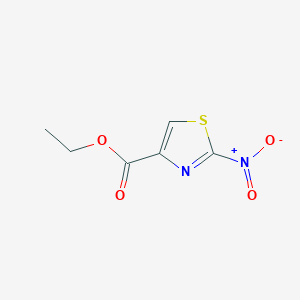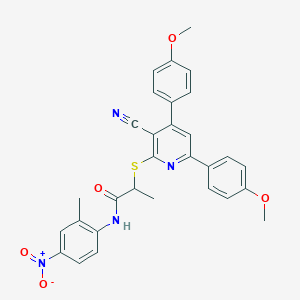
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium cation with a tetraphenylborate anion
Métodos De Preparación
The synthesis of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-2-methylpyridinium with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile at ambient temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the tetraphenylborate anion is replaced by other anions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. .
Aplicaciones Científicas De Investigación
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate can be compared with other similar compounds such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part.
Pyridinium salts:
Propiedades
Fórmula molecular |
C35H37BN2O |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methylpyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-9-7-6-8-10(13)3/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
Clave InChI |
KGFQXMKZCXZUEM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



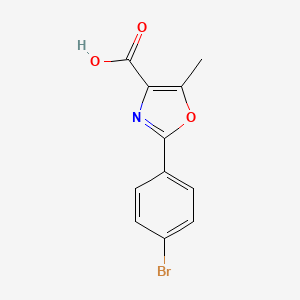

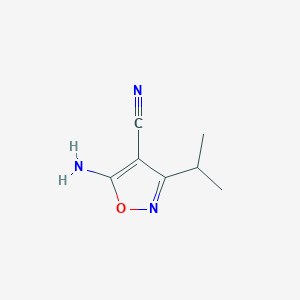
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
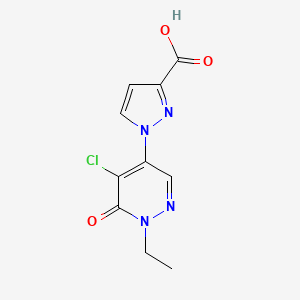
![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
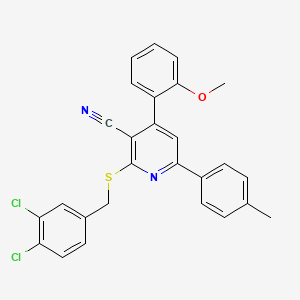
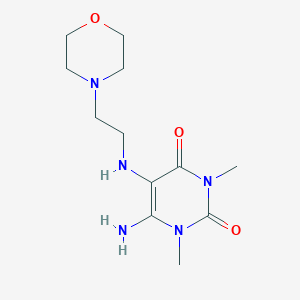
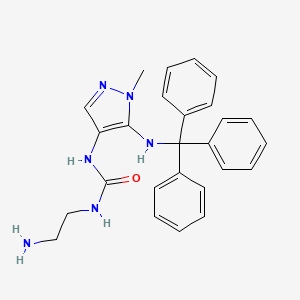
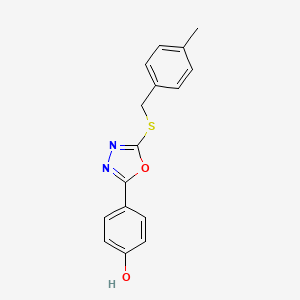
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
